2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
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Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-12-21-17(22-27-12)16-15-8-3-2-4-9-23(15)19(26)24(18(16)25)11-13-6-5-7-14(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBVIGABVQMBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione (CAS Number: 1775354-05-6) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure features a tetrahydropyrimidoazepine core and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1775354-05-6 |
| Molecular Formula | C₁₉H₁₉FN₄O₃ |
| Molecular Weight | 370.4 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities including anti-inflammatory and antimicrobial properties. Specifically, the oxadiazole moiety has been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's disease .
Inhibition of Cholinesterases
The compound has been evaluated for its ability to inhibit cholinesterases. In vitro studies demonstrated that it binds effectively to the active sites of AChE and BChE. The IC50 values indicate a potent inhibitory effect with values ranging from 12.8 µM to 99.2 µM for AChE inhibition depending on the structural modifications made to the oxadiazole .
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays including DPPH radical scavenging and reducing power assays. Preliminary results suggest that it exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid . This property may contribute to its neuroprotective effects.
Neuroprotective Effects
Compounds similar in structure have shown neuroprotective properties by preventing oxidative stress-induced neuronal damage. The presence of the oxadiazole moiety enhances this effect by modulating pathways involved in cellular defense mechanisms against oxidative stress .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on AChE Inhibition : A series of 5-aryl-1,3,4-oxadiazol-2-amines were synthesized and tested for their ability to inhibit AChE. Compounds with similar structural features to our target compound showed promising results as dual inhibitors with significant binding affinity .
- Antioxidant Activity Assessment : Research into related oxadiazole derivatives revealed enhanced antioxidant properties when phenyl substituents were present at specific positions on the oxadiazole ring. This suggests that our compound may also benefit from similar structural modifications to boost its antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
